molecular formula C13H18O4 B1310266 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid CAS No. 879053-36-8

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid

Cat. No.: B1310266
CAS No.: 879053-36-8
M. Wt: 238.28 g/mol
InChI Key: CVXGRCQCQPJBTG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid is a carboxylic acid derivative with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and two methyl groups attached to a phenyl ring, which is further connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, affecting their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Properties

IUPAC Name

4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGRCQCQPJBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424672
Record name 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879053-36-8
Record name 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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